molecular formula C5H7N3O2 B1298910 1,3-Dimethyl-4-nitro-1H-pyrazole CAS No. 3920-38-5

1,3-Dimethyl-4-nitro-1H-pyrazole

Cat. No. B1298910
CAS RN: 3920-38-5
M. Wt: 141.13 g/mol
InChI Key: AKFKERAVXIGUNB-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4-nitro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles, which are heterocyclic aromatic organic compounds featuring a five-membered ring with two adjacent nitrogen atoms. Pyrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and structural versatility.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazines. For instance, the synthesis of dimethyl {2-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]ethyl}malonate monohydrate was performed using NMR, single crystal X-ray diffraction, and ab initio calculations, indicating the preference of the 3-tautomer over the corresponding 5-tautomer in the titled pyrazole . Another approach to synthesizing pyrazole derivatives, such as 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine, was developed based on condensing 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using spectroscopic methods such as IR, NMR, and X-ray diffraction. For example, the molecular geometry, vibrational frequencies, and chemical shift values of 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole were calculated using density functional theory (DFT) and compared with experimental IR and NMR values . Similarly, the crystal and molecular structure of 1-(2-nitrobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole was reported using single crystal X-ray diffraction and spectroscopic data .

Chemical Reactions Analysis

Pyrazole compounds can participate in various chemical reactions due to their reactive sites, such as the nitrogen atoms and substituents on the ring. For instance, the nitrosation of 3,4-dimethyl-3-penten-2-one oximes led to the formation of pyrazole dioxide and isoxazoline derivatives, showcasing the reactivity of pyrazole derivatives under different conditions . The counterion effect on the assembly of coordination networks of cationic (η^3-allyl)palladium complexes containing 3,5-dimethyl-4-nitro-1H-pyrazole was also studied, revealing how different counterions influence the formation of one-dimensional polymer chains and molecular cyclic dimers .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability, fluorescence, and hydrogen-bonding ability, can vary significantly depending on the substituents attached to the pyrazole ring. For example, the study of hydrogen-bonded 4-aryl-3,5-dimethylpyrazoles for supramolecular materials showed that the thermal stability and fluorescence of the compounds differed based on the terminal substituent, with the nitro-substituted compound forming supramolecular polymers . The spectroscopic and magnetic properties of cobalt(II) and nickel(II) clusters obtained from 1-(hydroxymethyl)-3,5-dimethylpyrazole were characterized, and the compounds were found to form a M4O4 cubane-type cluster with different magnetic coupling depending on the metal ion .

Scientific Research Applications

Synthesis and Characterization

  • Palladium(II) Complexes : 1,3-Dimethyl-4-nitro-1H-pyrazole has been utilized in the synthesis of new palladium(II) complexes. These complexes have demonstrated cytotoxic effects against specific carcinoma cells, showcasing their potential in medicinal chemistry (Abu-Surrah et al., 2010).
  • Antibacterial and DNA Photocleavage Study : Research on 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles, derived through the Wolff-Kishner reduction of related compounds, has shown promising antibacterial potential and DNA photocleavage activity (Sharma et al., 2020).
  • Structural Analysis : Studies have been conducted on the synthesis and structural characterization of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine, showcasing advancements in synthetic methodologies and analytical techniques (Ozerova et al., 2015).

Potential Applications in Material Science

  • Supramolecular Materials : The hydrogen-bonding ability of 1H-pyrazoles, including 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles, has been leveraged to create diverse supramolecular structures with applications in materials science (Moyano et al., 2021).

Chemical Reactions and Synthesis

  • Diels-Alder Reaction : The reactivity of 4-nitrosopyrazoles, including 3,5-dimethyl-4-nitroso-1H-pyrazole, in the Diels-Alder reaction has been explored, contributing to the synthesis of novel compounds with predicted antitumor effects (Volkova et al., 2021).

Pharmacological Aspects

  • Antioxidant Candidates : New heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties have been synthesized and evaluated for their antioxidant potential. These compounds, including those based on 3,5-dimethyl-1H-pyrazole, showed promising results in DPPH scavenging assays, indicating their potential as antioxidants (Kaddouri et al., 2020).

properties

IUPAC Name

1,3-dimethyl-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-4-5(8(9)10)3-7(2)6-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFKERAVXIGUNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351541
Record name 1,3-Dimethyl-4-nitro-1H-pyrazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-4-nitro-1H-pyrazole

CAS RN

3920-38-5
Record name 1,3-Dimethyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dimethyl-4-nitro-1H-pyrazole
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Synthesis routes and methods

Procedure details

To a solution of 3-methyl-4-nitro-1H-pyrazole (5.02 g, 39.5 mmol) in DMF (80 mL) were added CH3I (10.01 mg, 70.52 mmol) and K2CO3 (9.97 g). The mixture was stirred at 60° C. for 2 h, quenched with water (100 mL), and extracted with EtOAc (250 mL×3). The combined organic phases were washed with brine (100 mL), dried over anhydrous Na2SO4, filtered and concentrated in vacuo to give the title compound as brown oil (10.01 g, 89.79%).
Quantity
5.02 g
Type
reactant
Reaction Step One
Name
Quantity
10.01 mg
Type
reactant
Reaction Step One
Name
Quantity
9.97 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
89.79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
K Abu-Safieh, MI El-Barghouthi, MA Khanfar… - Journal of Molecular …, 2021 - Elsevier
The title compound, C 20 H 17 N 5 O 2 , crystallizes with three independent molecules (A, B and C) in the asymmetric unit with almost identical geometrical parameters. The molecules …
Number of citations: 1 www.sciencedirect.com
KA Abu-Safieh, M Khanfer, R Al-Far, BF Ali… - … Section E: Structure …, 2007 - scripts.iucr.org
Three distinct N—H⋯O,N interactions connect molecules of the title compound, C5H9N5O2, into a supramolecular assembly. The molecules are stacked in columns along the b axis. In …
Number of citations: 1 scripts.iucr.org
AS Abushamleh, KA Abu-Safieh, MA Khanfar… - …, 2019 - researchgate.net
2-{1-[2-(1, 3-Dimethyl-4-nitro-1H-pyrazol-5-yl) hydrazono] ethyl}-pyridine has been prepared from 5-hydrazino-1, 3-dimethyl-4-nitro-1H-pyrazole and 2-acetylpyridine in an ethanolic …
Number of citations: 1 www.researchgate.net
KAA Safieh, FS Al-Masri, MT Ayoub… - … für Naturforschung B, 2011 - degruyter.com
A series of new 6-substituted-1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones (13a - e) and 1,3-dimethyl-5a,6a,7,8-tetrahydro-1H-pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazin-5(4H)-one (15) …
Number of citations: 3 www.degruyter.com
AS Abu-Surrah, KAA Safieh, IM Ahmad… - European journal of …, 2010 - Elsevier
Reactions of 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole (1) with substituted benzaldehydes (2–5) in methanol gave the new substituted benzaldehyde (1,3-dimethyl-4-nitro-1H-…
Number of citations: 130 www.sciencedirect.com
AS Abushamleh, KA Abu-Safieh, MA Khanfar… - Journal of Structural …, 2021 - Springer
Abstract Treatment of [Pd(PhCN) 2 Cl 2 ] with one equivalent of 2-{1-[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]methyl} pyridine (PCHP) (3a) or its analogue 2-{1-[2-(1,3-…
Number of citations: 1 link.springer.com
VA Savosik, GV Bozhenkov, AN Mirskova… - Russian journal of …, 2006 - Springer
5-Chloro-4-nitro-1H-pyrazoles reacted with arylsulfonyl-, cyano-, and acetylacetic acid esters in DMSO in the presence of potassium carbonate to give 5-[alkoxycarbonyl(acetyl, cyano, …
Number of citations: 5 link.springer.com
M Shtaiwi, M Alemleh, KA Abu-Safieh… - Polycyclic Aromatic …, 2023 - Taylor & Francis
The synthesis of novel 5-(2-((1(E/Z),2E)-1,3-disubstitutedallylidene)hydrazinyl)-1,3-dimethyl-4-nitro-1H-pyrazole (4a–k) was attempted via reaction involves a nucleophilic attack which …
Number of citations: 0 www.tandfonline.com
JL Hicks, CC Huang - Journal of Labelled Compounds and …, 1985 - Wiley Online Library
5‐Ethyl‐1,3,8‐trimethyl‐1H‐imidazo[1,2‐c]pyrazolo[3,4‐e]pyrimidine, a new antipsychotic agent, was labeled with 14 C. The labeled compound was synthesized from barium [ 14 C]…
JR ZELLER - 1984 - ACS Publications
Reaction conditions which allowed for the large scale nitration of 5-Chloro-1,3-dimethyl-1H-pyrazole were developed which minimized the hazards generally associated with nitration …
Number of citations: 2 pubs.acs.org

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